molecular formula C15H18O3 B1163448 methyl (E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoate CAS No. 81053-49-8

methyl (E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoate

Cat. No. B1163448
CAS RN: 81053-49-8
M. Wt: 246.3 g/mol
InChI Key:
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Description

Methyl (E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoate, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent effects on the human body. This chemical compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AB-FUBINACA, but has a unique chemical structure that sets it apart from other compounds in the same class.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Methyl (E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoate is involved in complex synthesis processes. Hirst and Parsons (2003) explored the synthesis of closely related compounds, highlighting techniques like sulfonation and the use of benzene and methyl propiolate (Hirst & Parsons, 2003).

  • Characterization and Structural Analysis : Sajan et al. (2008) conducted studies on the surface geometry of similar molecules using SERS spectra and theoretical calculations, contributing to our understanding of molecular orientation and adsorption properties (Sajan et al., 2008).

Organic Chemistry and Reactions

  • Biotransformation : Skrobiszewski et al. (2013) explored the biotransformation of related compounds, revealing the presence of enoate reductase activity in Pleurotus ostreatus, which is crucial for understanding enzymatic reactions in organic synthesis (Skrobiszewski et al., 2013).

  • Halogenation and Catalysis : Ishii et al. (1985) described the bromination of similar molecules, elucidating reaction pathways and product formations, key in organic synthesis (Ishii et al., 1985).

properties

IUPAC Name

methyl (E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-12(2)10-11-18-14-7-4-13(5-8-14)6-9-15(16)17-3/h4-10H,11H2,1-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMLKNYVORYESN-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC=C(C=C1)C=CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCOC1=CC=C(C=C1)/C=C/C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-prenyloxycinnamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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